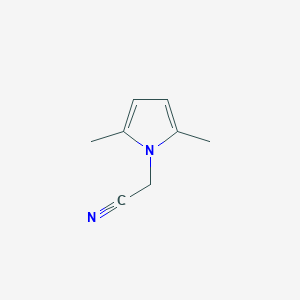

2,5-Dimethyl-1H-pyrrole-1-acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-7-3-4-8(2)10(7)6-5-9/h3-4H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYORUKTYJPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethyl 1h Pyrrole 1 Acetonitrile and Its Analogues

Classical and Modern Approaches to 2,5-Dimethylpyrrole Synthesis

Among the various methods developed for pyrrole (B145914) synthesis, the Paal-Knorr condensation remains one of the most direct and widely utilized routes. rgmcet.edu.inwikipedia.org This reaction, first reported in the 1880s, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.orgresearchgate.net While classical methods often required harsh conditions, such as prolonged heating in acid, significant progress has been made in developing milder and more efficient protocols through catalytic systems and green chemistry principles. rgmcet.edu.in

The Paal-Knorr reaction is a robust method for preparing substituted pyrroles from 1,4-diketones. researchgate.net The mechanism was a subject of study for many years until detailed investigations in the 1990s by V. Amarnath and his colleagues provided significant elucidation. wikipedia.orgorganic-chemistry.org The reaction proceeds by the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a two-step dehydration to yield the stable aromatic pyrrole ring. wikipedia.orgresearchgate.net The ring formation step is generally considered the rate-determining step of the reaction. alfa-chemistry.com

The quintessential precursor for the synthesis of 2,5-dimethylpyrrole derivatives via the Paal-Knorr reaction is 2,5-hexanedione (B30556) (also known as acetonylacetone). researchgate.netorgsyn.org This symmetrical 1,4-dicarbonyl compound readily reacts with a wide array of amines. alfa-chemistry.com The choice of the amine determines the substituent on the pyrrole nitrogen (N-1 position).

Ammonia or Ammonia Precursors : To synthesize the parent 2,5-dimethylpyrrole (where the N-substituent is hydrogen), ammonia or a compound that generates ammonia in situ, such as ammonium (B1175870) carbonate or ammonium acetate, is used. wikipedia.orgorgsyn.org

Primary Amines : For N-substituted 2,5-dimethylpyrroles, a primary amine (R-NH₂) is employed. This method is highly versatile, accommodating a broad range of aliphatic and aromatic primary amines. alfa-chemistry.comresearchgate.net The synthesis of the "acetonitrile" moiety in the target compound would involve a subsequent alkylation step after the initial pyrrole formation, typically using a reagent like chloroacetonitrile (B46850). The Paal-Knorr reaction itself, when used to prepare analogues, can involve amines with various functional groups. researchgate.net

While the Paal-Knorr reaction can proceed under neutral or weakly acidic conditions, the use of a catalyst significantly accelerates the process, allowing for milder conditions and improved yields. rgmcet.edu.inorganic-chemistry.org Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous catalysts are soluble in the reaction medium and include a variety of Brønsted and Lewis acids. Protic acids like acetic acid are commonly used to facilitate the condensation. organic-chemistry.org More potent Lewis acids have been shown to be highly effective, even in catalytic amounts. For instance, scandium(III) triflate (Sc(OTf)₃) has been demonstrated as an efficient catalyst for the Paal-Knorr condensation under solvent-free conditions, providing excellent yields with low catalyst loading (1 mol%). researchgate.net Another example is the use of iron(III) chloride in water, which enables the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org Ammonium niobium oxalate (B1200264) (ANO) has also been reported as a cheap, low-toxicity Lewis acid catalyst that promotes the reaction at room temperature with high efficiency and reusability. rsc.org

| Catalyst | Amine Substrate | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ (1 mol%) | Aniline | Solvent-free | 60 °C, 10 min | 98 | researchgate.net |

| FeCl₃ (cat.) | Benzylamine (B48309) | Water | Not specified | Good to Excellent | organic-chemistry.org |

| ANO (5 mol%) | Aniline | Ethanol (B145695) | RT, 30 min | 99 | rsc.org |

| Saccharin (10 mol%) | Aniline | Solvent-free | 80 °C, 20 min | 97 | rgmcet.edu.in |

Heterogeneous catalysts offer significant advantages, including simplified product purification and catalyst recycling, which aligns with the principles of green chemistry. mdpi.com Various solid acid catalysts have been explored for the Paal-Knorr synthesis.

Notably, commercially available aluminas have proven to be effective and low-cost catalysts. A study comparing different grades of alumina (B75360) found that CATAPAL 200, a form of boehmite, gave a 96% yield in the reaction of 2,5-hexanedione and 4-toluidine under solvent-free conditions at 60 °C. mdpi.com The high catalytic activity was attributed to its optimal percentage of Brønsted–Lewis acid sites (23%) and large pore diameter (37.8 nm), which facilitate the necessary condensation and dehydration steps. mdpi.com This catalyst could be recycled up to five times without a significant loss in activity. mdpi.com Other heterogeneous catalysts include silica-supported sulfuric acid and various clays, which also promote the reaction efficiently under solvent-free conditions. rgmcet.edu.in

| Catalyst (Alumina Type) | Phase | Conditions | Yield (%) of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole | Reference |

|---|---|---|---|---|

| None | - | 60 °C, 45 min | 47 | mdpi.com |

| CATAPAL 200 | Boehmite | 60 °C, 45 min | 96 | mdpi.com |

| CATAPAL C-1 | Boehmite | 60 °C, 45 min | 58 | mdpi.com |

| CATALOX Sba-90 | γ-Al₂O₃ | 60 °C, 45 min | 64 | mdpi.com |

| CATALOX Sba-200 | γ-Al₂O₃ | 60 °C, 45 min | 46 | mdpi.com |

Modern synthetic chemistry emphasizes the use of environmentally benign procedures. The Paal-Knorr synthesis has been successfully adapted to meet these criteria through solvent-free protocols and the use of water as a reaction medium. tandfonline.com

Aqueous Media : Water is an ideal green solvent due to its low cost, non-flammability, and lack of toxicity. It has been demonstrated that the Paal-Knorr cyclocondensation of 2,5-hexanedione with various primary amines proceeds in good to excellent yields in boiling water, without the need for any additional catalyst. researchgate.netresearchgate.net In these cases, water itself can act as a weak acid catalyst to promote the reaction.

Solvent-Free Conditions : Eliminating the solvent entirely represents a significant step towards a greener process. Several studies have shown that the reaction of 2,5-hexanedione with amines can proceed efficiently by simply mixing the neat reactants, often at room temperature or with gentle heating. rsc.orgacs.org These solvent-free reactions can be performed without a catalyst or can be accelerated by adding a catalytic amount of a Brønsted acid or a solid heterogeneous catalyst. rgmcet.edu.inmdpi.comacs.org For example, a solvent- and catalyst-free synthesis of N-substituted pyrroles from 2,5-hexanedione has been reported with excellent yields by simple stirring at room temperature. rsc.org Another green approach involves mechanochemical activation, where reactants are mixed in a ball mill, sometimes with a catalytic amount of a biosourced acid like citric acid, leading to very short reaction times. researchgate.net

| Approach | Amine Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Ethylamine | None | Reflux in Water | 95 | researchgate.net |

| Aqueous Media | Benzylamine | None | Reflux in Water | 94 | researchgate.net |

| Solvent-Free | Benzylamine | None | Stirring at RT | Excellent | rsc.org |

| Solvent-Free | 4-tert-butylaniline | None | Mild heating | Good | acs.org |

| Solvent-Free (Mechanochemical) | Dodecylamine | Citric Acid (1 mol%) | Ball mill, 30 Hz, 15 min | 74 | researchgate.net |

Paal-Knorr Condensation: Mechanistic Pathways and Procedural Variations

Accelerated Synthesis Techniques (e.g., Microwave-Assisted)

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical transformations, offering benefits such as dramatically reduced reaction times, increased yields, and improved product purity when compared to conventional heating methods. researchgate.netresearchgate.netrsc.org This technology is particularly effective for the synthesis of heterocyclic compounds like pyrroles. researchgate.net

The Paal-Knorr condensation, a primary route to pyrroles, benefits significantly from microwave irradiation. researchgate.net For instance, the reaction of 2,5-hexanedione with various primary amines to form N-substituted 2,5-dimethylpyrroles can be conducted efficiently under microwave heating. researchgate.net Researchers have developed solvent-free Paal-Knorr syntheses of N-substituted pyrroles using nano-organocatalysts in an aqueous medium, achieving high yields in as little as 20 minutes at 140°C. pensoft.net Similarly, a method using an acidic ionic liquid as both catalyst and solvent under microwave conditions has been reported for the Clauson-Kaas pyrrole synthesis, resulting in higher yields and faster reactions. pensoft.net

Other microwave-promoted syntheses include multicomponent reactions. A one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from amines, α-bromoacetophenone, and ethyl acetoacetate (B1235776) has been efficiently performed using microwave assistance. rsc.org Tandem reactions, such as the hydroamination and oxidative cyclization of natural amino acids with diethyl acetylenedicarboxylate, can produce functionalized pyrrole derivatives in 0.5-0.75 hours with high yields (83–95%) under microwave irradiation at 120°C, using copper oxide as a catalyst. researchgate.net

Table 1: Examples of Microwave-Assisted Pyrrole Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| 2,5-Dimethoxytetrahydrofuran, Aryl sulfonamides/Anilines | Water, Microwave | N-Substituted Pyrroles | 2-15 min | 81-99% | pensoft.net |

| Amino acids, Diethyl acetylenedicarboxylate | Copper oxide, DMF, Microwave (120°C) | Functionalized Pyrroles | 0.5-0.75 h | 83-95% | researchgate.net |

| Chalcones, Aldehydes, Ammonium acetate | Sodium cyanide, Microwave, Solvent-free | Substituted Pyrroles | Not specified | High | rsc.org |

| 2,5-Hexanedione, Primary amines | Nano-organocatalyst, Water, Microwave (140°C) | N-Substituted 2,5-dimethylpyrroles | 20 min | High | pensoft.net |

Alternative Pyrrole Ring Construction Methodologies

Beyond direct condensation reactions, the pyrrole ring can be constructed through methods involving the transformation of other cyclic structures or through various strategic cyclizations of acyclic precursors.

Pyrrole derivatives can be synthesized by chemically altering other heterocyclic systems. A notable example is the conversion of furan (B31954) derivatives into pyrroles. A one-pot, two-step process has been developed for preparing pyrrole compounds from 2,5-dimethylfuran (B142691). mdpi.com The first step involves the acid-catalyzed ring-opening of 2,5-dimethylfuran with water to form 2,5-hexanedione. mdpi.comorgsyn.org This intermediate is then cyclized in the second step via the Paal-Knorr reaction with a primary amine, yielding N-substituted 2,5-dimethylpyrroles with water as the only co-product. mdpi.com Another strategy involves a pyrrole-mediated peptide cyclization where a furanylalanine residue within a peptide is oxidized, typically with N-bromosuccinimide (NBS), to form a pyrrole moiety that constitutes part of the cyclic peptide structure. nih.gov

The intramolecular cyclization of acyclic precursors is a fundamental strategy for forming pyrrole rings. numberanalytics.com Numerous named reactions describe specific cyclization pathways to pyrroles, including the Knorr, Hantzsch, and Paal-Knorr syntheses. numberanalytics.comwikipedia.orgnumberanalytics.com The Paal-Knorr synthesis is particularly relevant for producing 2,5-dimethylpyrrole and its N-substituted analogues, as it involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (acetonylacetone), with ammonia or a primary amine. researchgate.netmdpi.comsemanticscholar.org This reaction can be catalyzed by various acids and has been successfully performed in environmentally benign solvents like water. researchgate.netsemanticscholar.org

Other cyclization strategies include:

[3+2] Cycloaddition: This method involves the reaction of azomethine ylides with dipolarophiles like maleimides to form pyrrolidine (B122466) rings, which can be precursors to pyrroles. rsc.org Ruthenium-catalyzed [3+2] cycloaddition between activated alkynes and 2H-azirines also yields polysubstituted pyrroles. nih.gov

Ring-Closing Metathesis: N-sulfonyl- and N-acylpyrroles can be synthesized from diallylamines through ring-closing metathesis, followed by an in situ oxidative aromatization step. nih.govorganic-chemistry.org

Copper-Catalyzed Annulation: Fused pyrrole ring systems can be synthesized via the copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones. acs.org

Base-Mediated Cyclization: Structurally diverse pyrroles can be formed in high yield through the efficient base-mediated intramolecular cyclization of N-propargylamines. organic-chemistry.org

Strategic Functionalization and Derivatization of the 2,5-Dimethyl-1H-pyrrole Core

Once the 2,5-dimethylpyrrole core is formed, it can be further modified through substitution reactions at the nitrogen atom or at the carbon atoms of the ring to produce a wide array of analogues, including the target compound 2,5-dimethyl-1H-pyrrole-1-acetonitrile.

N-Substitution Reactions (e.g., N-Alkylation, N-Arylation, N-Acetylation)

The nitrogen atom of the pyrrole ring is a key site for functionalization. The synthesis of this compound itself is an example of an N-alkylation reaction, where an acetonitrile (B52724) group is attached to the pyrrole nitrogen.

N-Alkylation: The potassium salt of 2,5-dimethylpyrrole, when treated with various alkyl halides such as iodomethane, iodoethane, or benzyl (B1604629) bromide in dimethyl sulfoxide (B87167) (DMSO), yields the corresponding N-alkyl derivatives in high yields. rsc.orgrsc.org This method provides a general route for preparing N-alkyl-pyrroles. rsc.org The synthesis of the title compound would proceed via a similar pathway, likely through the reaction of the 2,5-dimethylpyrrolyl anion with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile). N-substitution of pyrrole with alkyl halides can also be achieved with high regioselectivity in ionic liquids. organic-chemistry.org

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished using copper-catalyzed cross-coupling reactions. A general procedure for the N-arylation of pyrroles utilizes a copper(I) iodide catalyst with a diamine ligand, K₃PO₄ as the base, and toluene (B28343) as the solvent. acs.org This method is effective for a range of aryl iodides and bromides. acs.org However, the reaction can be slow when sterically hindered substrates are used; for example, the coupling of 2,5-dimethylpyrrole with iodobenzene (B50100) resulted in only a 20% conversion. acs.org

N-Acetylation and Acylation: N-acylpyrroles can be prepared through various methods, including the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine (B1398663) followed by acid-mediated cyclization. organic-chemistry.org Pyrrole can also be acylated using acyl chlorides or anhydrides. numberanalytics.com

Table 2: Examples of N-Arylation of Pyrroles

| Pyrrole Substrate | Aryl Halide | Ligand | Yield | Reference |

| Pyrrole | 4-Iodotoluene | Ligand 2 | 91% | acs.org |

| Pyrrole | 4-Bromoacetophenone | Ligand 2 | 87% | acs.org |

| 2,5-Dimethylpyrrole | Iodobenzene | Ligand 2 | 20% | acs.org |

| Pyrazole | 4-Bromoanisole | Ligand 2 | 96% | acs.org |

Ligand 2 refers to N,N'-dimethylethylenediamine as specified in the source.

Substitution at Pyrrole Ring Carbon Atoms (e.g., Halogenation, Acetonitrile Group Introduction)

Functionalization can also occur at the carbon atoms of the pyrrole ring, leading to a different class of analogues. Pyrroles typically undergo electrophilic substitution at the α-position (C2 or C5). uctm.edu

Halogenation: Pyrrole is highly susceptible to electrophilic halogenation. numberanalytics.com Reactions with halogens or halogenating agents often lead to polyhalogenated derivatives due to the high reactivity of the ring. uctm.eduacs.org For instance, the bromination of pyrrole can yield 2,3,4,5-tetrabromopyrrole. The enzymatic halogenation of a carrier protein-tethered pyrrole ring to produce 2,3,4,5-tetrabromo-pyrrole has also been observed in biosynthetic pathways. nih.gov Regiocontrolled halogenation can be challenging but is possible under specific conditions, such as using an N,N-dimethylsulfamoyl protecting group to facilitate a "halogen dance" reaction on 2,5-dibromopyrroles. researchgate.net

Acetonitrile Group Introduction: While the title compound features an acetonitrile group on the nitrogen, analogues can be synthesized with this group on the ring's carbon atoms. A one-pot multicomponent reaction has been described for the synthesis of fused heterocyclic pyrrole derivatives that contain an acetonitrile or cyanoacetonitrile moiety at the 3-position. uctm.edu Another selective multicomponent synthesis produces 1-benzyl-2-phenyl-5-substituted-1H-pyrrole-3-carbonitrile from the reaction of an α-hydroxyketone, benzoylacetonitrile, and benzylamine. nih.gov These methods demonstrate viable routes to introducing the cyano or acetonitrile functionality directly onto the carbon framework of the pyrrole ring.

Synthesis of Diverse Pyrrole-1-acetonitrile Analogues

The synthesis of analogues of this compound is crucial for developing structure-activity relationship (SAR) studies and discovering new molecular entities with potential applications. nih.gov Researchers have developed various methods to access a wide range of substituted pyrrole-acetonitrile derivatives.

A prevalent strategy is the multi-component reaction approach, which allows for the construction of complex molecules in a single step from simple precursors. A three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines has been successfully employed to create a library of N-substituted 2,3,5-functionalized pyrroles. nih.govnih.gov This method is highly versatile; for instance, reacting 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and 2-phenylethylamine produces the desired pyrrole in 76% yield. nih.gov Similarly, using 3-oxo-3-phenylpropanenitrile and benzylamine yields another analogue in 78% yield. nih.gov This approach highlights the potential for generating diverse libraries of pyrrole candidates concisely, which is essential for optimizing lead compounds. nih.gov

Another significant method involves the reaction of benzimidazolium salts with asymmetrical acetylenes. mdpi.com This Huisgen [3+2] cycloaddition proceeds through ylide intermediates to form the pyrrole ring, yielding polysubstituted pyrrole derivatives. mdpi.com Furthermore, new fused heterocyclic derivatives of pyrrole that contain an acetonitrile or cyanoacetonitrile moiety at the 3-position have been synthesized through one-pot multicomponent reactions, resulting in good yields. uctm.eduresearchgate.net

Electrochemical methods also provide a facile route to pyrrole carbonitriles. The amperometric reduction of dry acetonitrile at a stainless steel cathode with a magnesium sacrificial anode generates a reactive 3-aminocrotonitrile anion. researchgate.net This anion, when added to various phenacyl bromide solutions, yields polyfunctionalized 2-methyl-4-aryl-1H-pyrrole-3-carbonitriles in very good yields. researchgate.net

The classical Paal-Knorr synthesis remains a cornerstone for pyrrole synthesis. uctm.eduorgsyn.orgsemanticscholar.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edusemanticscholar.org Modifications and optimizations of this reaction, such as using different catalysts or reaction conditions, have expanded its scope for creating substituted pyrroles. uctm.edu For instance, 2,5-dimethyl-N-pyrroleacetic acid, a precursor for many fragrance esters, was synthesized using the Paal-Knorr reaction with 2,5-hexanedione and glycine (B1666218) as the raw materials. researchgate.net

The following table summarizes various synthetic routes to produce diverse pyrrole-acetonitrile analogues and other related pyrrole derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Citation(s) |

| α-Hydroxyketones, Oxoacetonitriles, Primary Amines | Acetic acid, Ethanol, 70°C | N-Substituted 2,3,5-functionalized 3-cyanopyrroles | 60-78% | nih.gov, nih.gov |

| Benzimidazolium Bromide Derivatives, Asymmetrical Acetylenes | 1,2-Epoxybutane, Reflux | Polysubstituted Pyrroles | 60% | mdpi.com |

| Acetonitrile | Electrolysis (Stainless Steel Cathode, Mg Anode), Phenacyl Bromides | 2-Methyl-4-Aryl-1H-pyrrole-3-carbonitriles | 82% | researchgate.net |

| 2,5-Hexanedione, Glycine | Paal-Knorr Reaction | 2,5-Dimethyl-N-pyrroleacetic acid | N/A | researchgate.net |

| 1,4-Dicarbonyl Compounds, Primary Amines | MgI2 etherate | N-Substituted Pyrroles | Good to Excellent | uctm.edu |

| α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | Three-component reaction | Pyrrole-based drug candidates (e.g., COX-2 inhibitors, antituberculosis leads) | 60-64% | nih.gov |

Advanced Synthetic Strategies (e.g., Molecular Editing, Skeletal Recasting)

Beyond traditional methods, advanced synthetic strategies are emerging to create complex pyrrole structures that are otherwise difficult to access. nih.gov One of the most innovative approaches is "skeletal recasting," a novel form of molecular editing. nih.govresearchgate.netacs.org This strategy enables the transformation of simple, readily available pyrroles into fully substituted, more complex pyrrole motifs in a single, phosphoric acid-promoted step. researchgate.netacs.org

The skeletal recasting process utilizes an azoalkene as a "molecular perturbator." nih.govacs.org The reaction mechanism is hypothesized to proceed through a sequence of dearomative deconstruction and rearomative reconstruction steps. researchgate.net

Dearomatization : An acid-promoted nucleophilic attack of the starting pyrrole on the azoalkene triggers the dearomatization of the pyrrole ring. acs.org

Reconstruction : This is followed by an acid-promoted C-N bond cleavage and participation from the azoalkene nitrogen, which leads to a rearomatization process. This step incorporates structural elements from the azoalkene into the new pyrrole framework. nih.govacs.org

Final Product Formation : Subsequent hydrolysis and elimination yield the final, fully substituted pyrrole. acs.org

This one-pot reaction provides efficient access to synthetically challenging tetra-substituted pyrroles. nih.gov The utility of this strategy has been demonstrated in the facile synthesis of the anticancer drug Sutent and in the creation of N-N axial chirality in the pyrrole products. nih.govacs.orgnih.gov The skeletal recasting strategy is distinct from "single-atom skeletal editing," another advanced technique where the core molecular framework is altered through the deletion or addition of a single atom. nih.govacs.org Skeletal recasting, in contrast, deconstructs and reconstructs the heterocyclic core to achieve a higher degree of substitution and complexity. nih.gov

The power of this method was further explored through labeling experiments. nih.govacs.org Studies using ¹⁸O and ¹⁵N labeling helped to elucidate the reaction mechanism and confirm the proposed pathway of deconstruction and reconstruction. acs.org The strategy is also effective for a range of substituted pyrroles; trisubstituted pyrroles react to form the desired recast product in good yield. nih.govacs.org

Optimization of Synthetic Parameters for Yield and Selectivity

Optimizing synthetic parameters is fundamental to maximizing the yield and selectivity of chemical reactions, including the synthesis of this compound and its analogues. Key parameters that are frequently adjusted include catalysts, solvents, temperature, and reaction time.

Catalysis: The choice of catalyst is critical in many pyrrole syntheses. The Paal-Knorr reaction, for example, is typically conducted under protic or Lewis acidic conditions. uctm.edusemanticscholar.org Zhang et al. reported the use of MgI₂ etherate to catalyze the reaction between substituted 1,4-diketones and primary amines, achieving good to excellent yields of N-substituted pyrroles. uctm.edu In other advanced syntheses, a variety of metal catalysts, including gold, palladium, copper, and silver, have been employed to facilitate specific cyclization and coupling reactions, often leading to high regioselectivity and tolerance of various functional groups. organic-chemistry.org For the skeletal recasting of pyrroles, phosphoric acid was found to be an effective promoter. researchgate.net

Reaction Conditions: Temperature and solvent play a significant role in reaction outcomes. In a three-component synthesis of N-substituted 3-cyanopyrroles, heating the mixture of an α-hydroxyketone, an oxoacetonitrile, and a primary amine in ethanol at 70°C for three hours resulted in complete selectivity for the desired product. nih.govnih.gov The synthesis of 2,5-dimethylpyrrole from acetonylacetone and ammonium carbonate involves a two-stage heating process: first at 100°C until effervescence ceases, followed by refluxing at a bath temperature of 115°C, which demonstrates precise temperature control to optimize the yield (81-86%). orgsyn.org

Selectivity: Achieving high selectivity is often a primary goal of optimization. In the multicomponent synthesis of 3-cyanopyrroles, the use of acetic acid as a catalyst in ethanol led to the exclusive formation of the N-substituted 2,3,5-functionalized product, with no other isomers detected. nih.gov Microwave-assisted Paal-Knorr condensations have also proven to be an efficient method for producing pyrroles with good yields and short reaction times. organic-chemistry.org The selection of the right amine is also important; the Paal-Knorr reaction is noted to be limited with amines that have alkyl substituents in the α-position. semanticscholar.org

The following table details examples of parameter optimization in pyrrole synthesis.

| Reaction/Method | Parameter(s) Optimized | Outcome | Citation(s) |

| Three-Component Synthesis of 3-Cyanopyrroles | Catalyst (Acetic Acid), Solvent (Ethanol), Temp (70°C) | Complete selectivity for N-substituted product | nih.gov, nih.gov |

| Paal-Knorr Synthesis of 2,5-Dimethylpyrrole | Reagent (Ammonium Carbonate), Temp (100°C then 115°C) | High yield (81-86%) | orgsyn.org |

| Paal-Knorr Synthesis of N-Substituted Pyrroles | Catalyst (MgI₂ etherate) | Good to excellent yields | uctm.edu |

| Skeletal Recasting of Pyrroles | Promoter (Phosphoric Acid) | Efficient one-pot synthesis of complex pyrroles | researchgate.net |

| Microwave-Assisted Paal-Knorr | Heating Method (Microwave) | Good yields, shorter reaction times | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethyl 1h Pyrrole 1 Acetonitrile

Electronic Structure and Reactivity Profiles of the Pyrrole (B145914) and Acetonitrile (B52724) Moieties

The reactivity of 2,5-Dimethyl-1H-pyrrole-1-acetonitrile is governed by the combined electronic characteristics of its constituent parts: the 2,5-dimethylpyrrole ring and the N-acetonitrile substituent.

The pyrrole ring is an aromatic, five-membered heterocycle with a lone pair of electrons on the nitrogen atom participating in the 6π-electron system. wikipedia.org This delocalization makes the ring electron-rich and highly susceptible to electrophilic attack. numberanalytics.comstackexchange.com The presence of two methyl groups at the C2 and C5 positions further enhances the ring's electron density through their positive inductive (+I) effect.

The table below summarizes the expected reactivity profile based on the compound's electronic structure.

| Moiety/Position | Electronic Nature | Predicted Reactivity |

| Pyrrole Ring | Electron-rich aromatic system, activated by two methyl groups, moderately deactivated by N-substituent. | Susceptible to electrophilic attack at C3/C4. Can act as a diene in cycloaddition reactions. thieme-connect.de |

| C3 and C4 | Most electron-rich positions available for substitution. | Primary sites for electrophilic substitution. stackexchange.com |

| Acetonitrile -CH₂- | Protons alpha to a nitrile group. | Acidic protons can be removed by a strong base to form a carbanion, which can act as a nucleophile. |

| Acetonitrile -CN | Electrophilic carbon atom. | Site for nucleophilic attack (e.g., hydrolysis to a carboxylic acid or reduction to an amine). |

Cycloaddition Reactions Involving this compound Systems

While the aromaticity of pyrrole presents a barrier to cycloaddition reactions, they can participate as dienes or dipolarophiles under specific conditions, often requiring intramolecular setups or highly reactive dienophiles. thieme-connect.denih.gov The dearomatization involved makes these reactions challenging compared to less aromatic heterocycles like furan (B31954). thieme-connect.de

Investigation of Regioselectivity and Chemoselectivity

In any potential cycloaddition, the substitution pattern of this compound would be critical in determining the outcome.

Regioselectivity: In a [4+2] Diels-Alder reaction, the pyrrole acts as the diene. Since the C2 and C5 positions are substituted, the regioselectivity would be dictated by the dienophile's approach to the C3-C4 bond. For 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic compatibility between the dipole and the dipolarophile. acs.orgacs.org The electron-rich nature of the pyrrole ring suggests it would react efficiently with electron-deficient alkynes or alkenes. acs.org

Chemoselectivity: A significant challenge in pyrrole cycloadditions is the competition with other reaction pathways, particularly electrophilic substitution (Friedel-Crafts type reactions) at the electron-rich ring. thieme-connect.de The choice of reactants and reaction conditions, such as the use of Lewis acids, can influence whether cycloaddition or substitution occurs.

Stereochemical Aspects of Reactions

For cycloaddition reactions, stereochemistry is a key consideration. In Diels-Alder type reactions, both endo and exo transition states are possible, leading to diastereomeric products. thieme-connect.de The steric bulk of the methyl groups and the N-acetonitrile substituent would likely influence the facial selectivity of the approaching reactant. Intramolecular cycloadditions, in particular, can offer high levels of stereocontrol. thieme-connect.de Enantioselective cycloadditions of pyrrole derivatives have been achieved using chiral catalysts, which create a chiral environment around the reacting species. acs.orgnih.gov

Molecular Electron Density Theory (MEDT) Analysis of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding cycloaddition reactivity by analyzing the changes in electron density throughout the reaction, rather than focusing solely on frontier molecular orbitals. researchgate.netresearchgate.net

For a hypothetical [3+2] cycloaddition of this compound with a dipole like an azide (B81097), an MEDT analysis would proceed as follows:

Reactivity Indices: Conceptual DFT reactivity indices would be calculated to classify the reactants. The pyrrole derivative, being electron-rich, would likely be classified as the nucleophile. nih.govresearchgate.net The N-acetonitrile group would slightly lower its nucleophilicity compared to an N-alkylpyrrole.

Electron Density Transfer: The direction of global electron density transfer (GEDT) at the transition state would be from the pyrrole (the nucleophile) to the azide (the electrophile), confirming a polar reaction. nih.gov

Mechanism Analysis: Analysis of the Electron Localization Function (ELF) along the reaction coordinate would reveal the molecular mechanism. researchgate.netrsc.org It would determine if the reaction is concerted (one transition state) or stepwise, and synchronous or asynchronous (whether the new bonds form simultaneously). Many polar cycloadditions are found to proceed through non-concerted, two-stage one-step mechanisms. researchgate.netnih.gov The regioselectivity predicted by the analysis of Parr functions, which identify the most nucleophilic and electrophilic centers on the reactants, would be expected to align with experimental observations. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

Electrophilic Substitution: The pyrrole ring is highly activated towards electrophilic aromatic substitution. numberanalytics.comuctm.edu In unsubstituted pyrrole, attack preferentially occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate (the σ-complex), which can be described by three resonance structures. stackexchange.com In this compound, the C2 and C5 positions are blocked by methyl groups. Consequently, electrophilic attack is directed exclusively to the C3 (β) position. The electron-withdrawing N-acetonitrile group deactivates the ring, meaning that harsher conditions may be required for substitution compared to N-alkylpyrroles. researchgate.netacs.org

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the pyrrole ring is generally unfavorable due to the ring's high electron density. quimicaorganica.orgedurev.in Such reactions are typically impossible unless the ring is activated by the presence of potent electron-withdrawing groups, such as nitro groups. quimicaorganica.orgrsc.orgacs.org The N-acetonitrile group on this compound is not sufficiently electron-withdrawing to activate the carbon atoms of the ring for direct nucleophilic attack by common nucleophiles. However, the N-substituted 2,5-dimethylpyrrole moiety itself has been used as a protecting group for primary amines, which is stable to strong nucleophiles and bases. rsc.orgrsc.orgmdma.ch

Oxidation and Reduction Pathways of the Compound and its Derivatives

Oxidation: Pyrroles are sensitive to oxidation and can readily polymerize, especially in the presence of air and light. uctm.edunih.gov However, controlled oxidation is possible. The oxidation of N-substituted pyrroles with reagents like hydrogen peroxide can lead to the formation of N-substituted maleimide (B117702) derivatives. youtube.com The electrochemical oxidation of substituted pyrroles has also been studied, with the oxidation potential being dependent on the electronic nature of the substituents on the ring. acs.org Electron-donating groups like the methyls in this compound would lower the oxidation potential, making it easier to oxidize, while the electron-withdrawing N-acetonitrile group would have the opposite effect.

Reduction: The pyrrole ring can be reduced to the corresponding non-aromatic pyrrolidine (B122466) ring via catalytic hydrogenation, typically using catalysts like rhodium or nickel under high pressure and temperature. youtube.com This process removes the aromaticity and results in a saturated heterocyclic system. Separately, the nitrile group of the acetonitrile substituent can be reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can convert the nitrile to a primary amine (2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-amine), extending the functionality of the original molecule.

Studies on Radical Reaction Mechanisms

Extensive research into the radical reaction mechanisms of pyrrole derivatives has provided valuable insights into their chemical behavior. However, specific mechanistic studies focusing exclusively on the radical reactions of This compound are not extensively documented in publicly available scientific literature. General principles derived from related pyrrole compounds can offer a foundational understanding of potential radical-mediated pathways.

Investigations into simpler analogs, such as N-methylpyrrole, have shown that hydrogen atom abstraction from the N-alkyl substituent is a primary radical process. This initial step can lead to the formation of a resonance-stabilized radical, which may subsequently undergo dimerization or further reactions with the pyrrole ring system. ibm.com The pyrrole ring itself is known to be an effective trap for free radicals, suggesting a propensity to engage in radical addition reactions. ibm.com

Furthermore, studies on the antioxidant activity of various pyrrole derivatives indicate that the mechanism of radical quenching can be highly dependent on the compound's structure and the surrounding solvent. acs.org While many pyrroles act as antioxidants through hydrogen atom transfer (HAT) from the N-H bond, this pathway is not available for N-substituted pyrroles like This compound . For such compounds, alternative mechanisms like single electron transfer (SET) may become more prominent, depending on the nature of the attacking radical and the solvent polarity. acs.org

Electrochemical studies and radical-initiated cyclizations of other substituted pyrroles have also demonstrated the generation and subsequent reaction of pyrrole-based radical intermediates. beilstein-journals.orgrsc.org For instance, radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully initiated using radical initiators like AIBN, showcasing a method for forming new carbon-carbon bonds via a radical pathway. beilstein-journals.org

While these findings from related compounds are informative, the specific influence of the acetonitrile substituent at the N-1 position of the 2,5-dimethylpyrrole core on radical reaction mechanisms remains an area requiring direct investigation. The electron-withdrawing nature of the nitrile group could significantly alter the electron density of the pyrrole ring and the stability of potential radical intermediates, thereby influencing the regioselectivity and kinetics of radical attack.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. emerypharma.com For 2,5-Dimethyl-1H-pyrrole-1-acetonitrile, the spectrum would be expected to show distinct signals for the methyl protons, the pyrrole (B145914) ring protons, and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts (δ) are influenced by the electron density around the protons. The methyl protons on the pyrrole ring would likely appear as a singlet, integrating to six protons. The two equivalent protons on the pyrrole ring would also produce a singlet, integrating to two protons. The methylene protons of the acetonitrile group would appear as another singlet, integrating to two protons. The exact chemical shifts can vary depending on the solvent used for the analysis. ipb.ptillinois.edupitt.eduodu.edudu.edu

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (on pyrrole ring) | ~2.2 | Singlet | 6H |

| Pyrrole-H | ~5.8 | Singlet | 2H |

| -CH₂-CN | ~4.9 | Singlet | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net In the case of this compound, distinct signals would be observed for the methyl carbons, the pyrrole ring carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of these carbons are indicative of their bonding environment. The two equivalent methyl carbons would produce a single peak. The two sets of equivalent carbons in the pyrrole ring would each give rise to a distinct signal. The methylene carbon and the nitrile carbon would also have characteristic chemical shifts. As with ¹H NMR, the choice of solvent can influence the observed chemical shifts. illinois.edupitt.eduodu.edudu.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (on pyrrole ring) | ~13 |

| Pyrrole C-H | ~105 |

| Pyrrole C-CH₃ | ~128 |

| -CH₂-CN | ~35 |

| -C≡N | ~117 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would not show any cross-peaks as there are no coupled protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. youtube.com In the HSQC spectrum of this compound, cross-peaks would be observed connecting the ¹H signals of the methyl, pyrrole, and methylene groups to their corresponding ¹³C signals. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov For this compound, mass spectrometry would be used to confirm the molecular weight and provide insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. nih.govarkat-usa.org Common fragmentation pathways for pyrrole derivatives often involve cleavage of the side chains. nih.govresearchgate.net For this specific molecule, fragmentation might involve the loss of the acetonitrile group or cleavage of the pyrrole ring. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 134.08 |

| [M - CH₂CN]⁺ | 94.07 |

| [M - CN]⁺ | 108.09 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. chemicalbook.comnist.govnist.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 3000-2850 cm⁻¹. The C=C stretching of the pyrrole ring would appear in the 1650-1550 cm⁻¹ region. researchgate.net The N-H stretching vibration, characteristic of the parent pyrrole, would be absent, confirming the substitution at the nitrogen atom. chemicalbook.comresearchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C≡N stretch is also typically Raman active. researchgate.net Aromatic ring vibrations often give strong signals in the Raman spectrum. researchgate.net

Table 4: Predicted IR and Raman Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| C≡N stretch | 2260-2240 | IR, Raman |

| C-H stretch (sp³) | 3000-2850 | IR, Raman |

| C=C stretch (pyrrole) | 1650-1550 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. libretexts.org The pyrrole ring in this compound is a chromophore that absorbs UV radiation. The spectrum would likely show π → π* transitions associated with the conjugated system of the pyrrole ring. uzh.chuomustansiriyah.edu.iq The position of the absorption maximum (λmax) can be influenced by the substituents on the ring and the solvent used. uomustansiriyah.edu.iqresearchgate.net The acetonitrile group itself does not significantly absorb in the typical UV-Vis range. slideshare.netnih.gov

Table 5: Predicted UV-Vis Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~200-280 |

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation Determination

While a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of structurally similar 2,5-dimethylpyrrole derivatives demonstrates the power of this technique. For instance, the crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole has been determined, offering insights into how the 2,5-dimethylpyrrole core is oriented relative to its substituents. researchgate.net In this related structure, the molecule exhibits specific bond lengths and angles that define its geometry, and intermolecular interactions, such as hydrogen bonds, dictate the crystal packing. researchgate.net

Another study on 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine utilized SC-XRD to confirm its structural properties. researchgate.net The analysis revealed an extensive three-dimensional network formed by intermolecular C-H···π and N-H···π hydrogen bonds, which are responsible for the stabilization of the crystal lattice. researchgate.net This type of detailed conformational and packing information would be equally obtainable for this compound, were suitable crystals to be grown and analyzed.

The data obtained from an SC-XRD experiment is comprehensive, as illustrated by the crystallographic data for the analogue, 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole. researchgate.net

Table 1: Crystallographic Data for the Analogue Compound 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 12.4741(2) |

| b (Å) | 11.1481(2) |

| c (Å) | 16.3617(3) |

| Volume (ų) | 2275.3 |

| Z | 8 |

| Temperature (K) | 293 |

| R-gt(F) | 0.049 |

| wRref(F²) | 0.158 |

Data sourced from reference researchgate.net.

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of organic compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) would be the primary tools. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. biosynce.com

High-Performance Liquid Chromatography (HPLC/UHPLC)

Reversed-phase HPLC (RP-HPLC) is one of the most common methods for the analysis of pyrrole derivatives. pensoft.netoatext.compensoft.net In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. pensoft.netpensoft.net

Research on related pyrrole-containing esters and acids demonstrates the utility of these methods for stability testing and impurity profiling. For example, a stability-indicating RP-HPLC method was developed for a 2-methyl-1H-pyrrol-1-yl propanoic acid derivative to monitor its degradation. pensoft.netresearchgate.net Similarly, a gradient UHPLC method was established to determine the chemical and physiological stability of a different pyrrole-containing ester derivative, successfully separating the parent compound from its hydrolysis product. oatext.com The selection of column, mobile phase composition, flow rate, and detector wavelength is critical for achieving optimal separation and sensitivity.

Table 2: Exemplary HPLC/UHPLC Conditions for Analysis of Related Pyrrole Derivatives

| Analyte | Column | Mobile Phase | Elution/Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 (150x4 mm, 5 µm) | Acetonitrile:Phosphate (B84403) buffer (pH 3.0) (50:50 v/v) | Isocratic, 1.0 mL/min | UV/VIS @ 225 nm | pensoft.netresearchgate.net |

| Pyrrole-containing ester derivative | BDSHYPERSIL C18 (150x4.6 mm, 3.5 µm) | Acetonitrile & Potassium dihydrogen phosphate (pH 3.0, 0.02 M) | Gradient, 0.8 mL/min | UV/Vis @ 225 nm | oatext.com |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like many pyrrole derivatives. researchgate.net The parent compound, 2,5-dimethylpyrrole, and its N-phenyl derivative have been analyzed using GC-MS to monitor chemical reactions and identify byproducts. researchgate.netnih.govnih.gov

The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A detailed method for the analysis of 1H-Pyrrole-2,5-diones (maleimides) highlights the typical parameters involved in a GC-MS analysis. bris.ac.uk

Table 3: Exemplary GC-MS Conditions for Analysis of Related Pyrrole Derivatives

| Parameter | Value |

|---|---|

| Analyte | 1H-Pyrrole-2,5-diones (Maleimides) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 40 °C (1 min), then 10 °C/min to 100 °C, then 4 °C/min to 320 °C (30 min hold) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization | Electron Impact (EI) at 70 eV |

| Reference | bris.ac.uk |

These established chromatographic methodologies for analogous compounds provide a robust framework for developing specific methods for the isolation and purity assessment of this compound.

Computational and Theoretical Studies on 2,5 Dimethyl 1h Pyrrole 1 Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Geometries

While specific DFT calculations for 2,5-dimethyl-1H-pyrrole-1-acetonitrile are not available in current literature, this method is a cornerstone for predicting the electronic structure and geometry of organic molecules. DFT calculations would optimize the molecule's geometry to find its lowest energy conformation, predicting key parameters such as bond lengths, bond angles, and dihedral angles.

For the parent molecule, 2,5-dimethylpyrrole, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to model its structure. acs.org These calculations confirm the planarity of the pyrrole (B145914) ring, a result of its aromatic character. The addition of the acetonitrile (B52724) group at the N1 position would introduce new rotational degrees of freedom. DFT would be the ideal tool to determine the preferred orientation of the -CH2CN group relative to the pyrrole ring, considering steric hindrance and electronic effects.

Table 1: Predicted Geometric Parameters for Pyrrole Derivatives (Illustrative) This table illustrates typical data obtained from DFT calculations for pyrrole and related molecules. Specific values for this compound would require dedicated computation.

| Parameter | Pyrrole (Calculated) | 2,5-Dimethylpyrrole (Expected) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.370 | ~1.375 |

| C2-C3 | 1.382 | ~1.385 |

| C3-C4 | 1.430 | ~1.428 |

| C2-C(CH3) | N/A | ~1.510 |

| N1-C(acetonitrile) | N/A | Expected ~1.470 |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | 109.8 | ~110.0 |

| N1-C2-C3 | 107.7 | ~108.0 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions in Solution

Molecular Dynamics (MD) simulations are a powerful tool for observing the movement and interactions of a molecule over time, particularly in a solvent. For this compound, MD simulations could reveal its conformational flexibility, such as the rotation around the N1-CH2 bond, and how it interacts with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR models have been specifically developed for this compound, its structural features would be key descriptors in such a model.

A hypothetical QSAR study involving this compound would quantify its physicochemical properties, such as:

LogP (lipophilicity): The acetonitrile group would modify the lipophilicity compared to 2,5-dimethylpyrrole.

Molecular Weight: Easily calculated.

Topological Polar Surface Area (TPSA): The nitrile group would significantly contribute to the TPSA.

Electronic Descriptors: Such as dipole moment and orbital energies derived from DFT calculations.

These descriptors would then be correlated with a measured activity (e.g., enzyme inhibition, receptor binding) across a library of related pyrrole derivatives to build a predictive model.

Molecular Docking Studies for Ligand-Target Binding Prediction (non-clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. Derivatives of pyrrole are frequently investigated as potential inhibitors of various enzymes. For instance, pyrrole derivatives have been docked against targets like dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are relevant in antibacterial research.

A docking study of this compound would involve placing the molecule into the active site of a target protein. The simulation would predict its binding mode and estimate its binding affinity (docking score). The key interactions would likely involve:

Hydrophobic interactions: From the dimethyl-pyrrole ring system.

Hydrogen bonding: The nitrogen atom of the nitrile group could act as a hydrogen bond acceptor.

Pi-stacking: The aromatic pyrrole ring could interact with aromatic residues like phenylalanine or tyrosine in the active site.

Such studies are instrumental in the early stages of drug discovery for identifying potential lead compounds.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate where a molecule is likely to act as a nucleophile (donating HOMO electrons) or an electrophile (accepting electrons into the LUMO).

For a molecule like this compound, DFT calculations would be used to determine the energies and shapes of its HOMO and LUMO.

HOMO: Expected to be localized primarily on the electron-rich pyrrole ring, indicating its nucleophilic character.

LUMO: Likely to have significant contributions from the acetonitrile group and the C2/C5 positions of the pyrrole ring, indicating potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial reactivity index; a smaller gap generally implies higher reactivity. wikipedia.org

Table 2: Illustrative FMO Data for Pyrrole Derivatives Values are conceptual and would be quantified by specific DFT calculations for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyrrole | ~ -5.5 | ~ 2.1 | ~ 7.6 |

| 2,5-Dimethylpyrrole | ~ -5.2 | ~ 2.3 | ~ 7.5 |

The electron-donating methyl groups on 2,5-dimethylpyrrole raise the HOMO energy compared to pyrrole, making it a slightly better nucleophile. The electron-withdrawing nature of the acetonitrile substituent would be expected to lower both the HOMO and LUMO energies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structural validation.

Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of this compound. Key predicted peaks would include the C≡N stretch of the nitrile group (typically ~2250 cm⁻¹), C-H stretches, and ring vibrations characteristic of the substituted pyrrole.

NMR Spectroscopy: Calculations can predict ¹H and ¹³C chemical shifts. These theoretical values, when compared to experimental spectra, can confirm the molecular structure and assignment of peaks. For instance, calculations would help distinguish the chemical shifts of the two non-equivalent methyl groups and the methylene (B1212753) protons of the acetonitrile substituent.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions. The parent 2,5-dimethylpyrrole exhibits a π-π* transition, and calculations would show how the acetonitrile substituent modifies the absorption wavelength. acs.org

Theoretical Investigations of Thermodynamic and Kinetic Profiles of Reactions

Theoretical calculations are invaluable for studying the energetics and mechanisms of chemical reactions. For this compound, this could involve:

Enthalpy of Formation: DFT calculations can provide an accurate estimate of the standard enthalpy of formation (ΔfH°), a key measure of the molecule's thermodynamic stability. acs.org

Reaction Mechanisms: For a potential reaction, such as electrophilic substitution on the pyrrole ring, computational methods can map the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy, which governs the reaction kinetics.

Bond Dissociation Energy (BDE): The BDE for various bonds in the molecule can be calculated to predict its thermal stability and likely fragmentation pathways. For example, the BDE of the N1-CH2CN bond could be calculated to assess its lability.

These theoretical investigations provide deep insight into a molecule's stability and reactivity that can guide synthetic efforts and application development.

Biological Activities and Molecular Mechanistic Insights of 2,5 Dimethyl 1h Pyrrole 1 Acetonitrile and Its Analogues Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effect Profiles

Interaction with Specific Molecular Targets and Biochemical Pathways

The biological activities of 2,5-dimethyl-1H-pyrrole-1-acetonitrile and its analogues are rooted in their interactions with a variety of specific molecular targets and biochemical pathways. These interactions underpin their potential as therapeutic agents.

Enzyme Inhibition and Activation Mechanisms

Derivatives of the 2,5-dimethyl-1H-pyrrole scaffold have demonstrated significant inhibitory activity against several key enzymes. A notable area of research has been their effect on enzymes crucial for the survival of pathogenic bacteria, such as Mycobacterium tuberculosis. For instance, certain 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active sites of both enzymes, which are vital for bacterial growth and proliferation. nih.gov The pyrrole (B145914) ring's favorable electronic properties are believed to contribute to a better interaction with these enzymes. nih.gov

In the context of anticancer research, pyrrole derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov Specifically, 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent inhibition of tubulin polymerization, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The mechanism involves binding to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics. nih.gov Furthermore, some pyrrole–indole hybrids have been designed as dual inhibitors of tubulin and aromatase, an enzyme involved in estrogen biosynthesis. rsc.org Molecular docking studies of these hybrids predict that the pyrrole ring chelates with the heme group of aromatase, a key interaction for inhibitory activity. rsc.org

It is important to note that the solvent used in in-vitro assays can influence enzyme activity. For example, acetonitrile (B52724), a common solvent, has been shown to have a variable inhibitory effect on cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov This highlights the need for careful consideration of experimental conditions when evaluating the enzyme inhibitory potential of these compounds.

Receptor Binding and Allosteric Modulation

The interaction of 2,5-dimethyl-1H-pyrrole analogues with specific receptors is a key aspect of their mechanism of action. A significant body of research focuses on their binding to the colchicine-binding site on tubulin. nih.govnih.gov This binding event allosterically inhibits the polymerization of tubulin into microtubules, a process essential for cell division. The disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Molecular docking studies of pyrrole-based carboxamides have revealed specific hydrogen bond interactions with amino acid residues within the colchicine-binding site, such as THR 179 and LYS 254. nih.gov

Beyond tubulin, pyrrole derivatives have been designed to target other receptors. For instance, non-steroidal 1-methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives have been evaluated as progesterone (B1679170) receptor (PR) antagonists. nih.gov Some of these compounds demonstrated low nanomolar antagonist potency in a T47D cell alkaline phosphatase assay, indicating a strong and specific interaction with the progesterone receptor. nih.gov Additionally, pyrrole-based compounds have been synthesized as receptors for anions like fluoride (B91410) and acetate, demonstrating their versatility in molecular recognition. researchgate.net

Molecular-Level Effects on Cellular Processes (e.g., transcription, protein-protein interactions)

The interaction of 2,5-dimethyl-1H-pyrrole analogues with their molecular targets triggers a cascade of effects at the cellular level. A primary consequence of tubulin polymerization inhibition is the disruption of the microtubule network, which is critical for mitosis. This leads to a robust arrest of the cell cycle in the G2/M phase. nih.gov This mitotic arrest prevents cancer cells from dividing and ultimately induces apoptosis, or programmed cell death. nih.gov

Furthermore, some pyrrole hydrazone derivatives have been shown to induce S-phase cell cycle arrest and apoptosis in human melanoma cells. nih.gov The ability of these compounds to interfere with the cell cycle highlights their potential as antiproliferative agents.

In a different cellular context, a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) revealed its ability to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP), suggesting a modulation of cellular metabolism to favor protein production.

Mechanisms of Antimycobacterial and Antiviral Activities (e.g., gp41, MmpL3)

Analogues of 2,5-dimethyl-1H-pyrrole have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the Mycobacterial membrane protein Large 3 (MmpL3). ucl.ac.uk MmpL3 is essential for the transport of trehalose (B1683222) monomycolate, a crucial component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Computational studies have shown that 2,5-dimethylpyrrole derivatives can bind to the putative target MmpL3 in a manner similar to other known inhibitors like BM212 and SQ109. ucl.ac.uk

In the realm of antiviral research, certain N-substituted pyrrole derivatives have been identified as inhibitors of HIV-1 entry. nih.gov Their mechanism of action involves targeting the gp41 transmembrane glycoprotein (B1211001) of the HIV-1 envelope. nih.gov By binding to gp41, these compounds prevent the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking the virus from entering the host cell. nih.gov Structure-activity relationship studies of 1,3-benzodioxolyl pyrrole-based entry inhibitors have indicated that these compounds target the Phe43 cavity in HIV-1 gp120. nih.gov

Modulation of Protein Dynamics (e.g., Tubulin Polymerization Inhibition)

A significant and well-documented biological activity of 2,5-dimethyl-1H-pyrrole analogues is the modulation of tubulin dynamics, specifically the inhibition of its polymerization into microtubules. nih.govnih.govresearchgate.net Microtubules are highly dynamic structures that play a fundamental role in various cellular processes, most notably in forming the mitotic spindle during cell division. researchgate.net

Pyrrole-based compounds, particularly arylthioindoles and aroylindoles, act as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine site on the β-subunit of tubulin. nih.gov This binding event interferes with the assembly of α,β-tubulin heterodimers into microtubules, thus disrupting the dynamic equilibrium of the microtubule network. nih.gov The consequence of this disruption is the arrest of the cell cycle at the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells. nih.gov Several studies have reported IC50 values for tubulin polymerization inhibition by various pyrrole derivatives in the low micromolar range, indicating a potent activity. nih.gov The disruption of tubulin assembly in cancer cells treated with these compounds has been visually confirmed through immunofluorescence studies. nih.gov

Molecular Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of 2,5-dimethyl-1H-pyrrole analogues is intricately linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the pyrrole core influence their therapeutic potential.

For antimycobacterial activity, the 2,5-dimethylpyrrole scaffold has been identified as a key feature. ucl.ac.uk SAR studies on N-phenyl-2,5-dimethylpyrrole derivatives revealed that the presence of bulky, aliphatic, and lipophilic substituents on the methyleneamine side chain at the C3 position of the pyrrole nucleus is crucial for enhancing antimycobacterial potency. nih.gov For instance, a derivative bearing a cyclohexylmethylene side chain demonstrated high potency against M. tuberculosis, including multidrug-resistant strains. nih.gov Furthermore, replacing the N-phenyl group with other rings, such as cyclohexyl, 4-chlorobenzyl, or 2-benzothiazolyl, was found to be well-tolerated and in some cases led to increased activity. ucl.ac.uk

In the context of anticancer activity through tubulin polymerization inhibition, SAR studies on 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are essential for potent activity. nih.gov Introduction of a chlorine or fluorine atom on the 1-phenyl ring resulted in potent tubulin polymerization inhibitors. nih.gov For 1-(3-aminophenyl)pyrrole derivatives, further modifications led to compounds with very potent inhibition of tubulin polymerization, with IC50 values as low as 0.86 μM. nih.gov

Regarding antiviral activity, SAR analysis of 1,3-benzodioxolyl pyrrole-based HIV-1 entry inhibitors has shown that bulkier groups like 1,3-benzodioxole (B145889) or its bioisostere 2,1,3-benzothiadiazole (B189464) are well tolerated when replacing the phenyl moiety in a specific region of the molecule. nih.gov

These SAR studies are instrumental in guiding the rational design of new and more potent analogues of 2,5-dimethyl-1H-pyrrole for various therapeutic applications.

Table 1: Summary of SAR Findings for 2,5-Dimethyl-1H-pyrrole Analogues

| Biological Activity | Key Structural Features for Enhanced Activity | Reference(s) |

|---|---|---|

| Antimycobacterial | Bulky, aliphatic, and lipophilic substituents at the C3 position of the pyrrole ring. | ucl.ac.uknih.gov |

| Cyclohexylmethylene side chain. | nih.gov | |

| Replacement of N-phenyl with other rings (e.g., cyclohexyl, 4-chlorobenzyl). | ucl.ac.uk | |

| Anticancer (Tubulin Inhibition) | Presence of both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety. | nih.gov |

| Halogen substitution on the 1-phenyl ring. | nih.gov |

| Antiviral (HIV-1 Entry Inhibition) | Bulkier groups like 1,3-benzodioxole or 2,1,3-benzothiadiazole in place of a phenyl group. | nih.gov |

Applications in Advanced Materials Science and Catalysis

Role in Organic Electronic Materials Development

Organic semiconducting materials derived from π-electron-rich pyrroles have attracted significant attention for applications in organic electronics. acs.org While direct research focusing specifically on 2,5-Dimethyl-1H-pyrrole-1-acetonitrile is limited, the broader class of pyrrole-containing materials has been explored for its potential in next-generation electronic devices. acs.org

Organic Photovoltaics (OPVs)

Pyrrole-based compounds are investigated in OPVs due to the electron-donating nature of the pyrrole (B145914) ring, which is a desirable characteristic for donor materials in bulk heterojunction solar cells. acs.org The development of stable materials containing pyrrole units that maintain their electron-donating properties is an active area of research. acs.org Although pyrrole itself has seen limited application due to instability, more complex derivatives have shown promise. The specific contribution of the this compound structure to OPV performance has not been detailed in available research, but its fundamental pyrrolic structure suggests theoretical potential within this class of materials.

Organic Field-Effect Transistors (OFETs)

Similarly, in the field of OFETs, pyrrole derivatives are valued for their potential charge-carrying capabilities. acs.org The performance of OFETs relies on the efficient transport of charge carriers through the semiconductor layer, a property influenced by molecular structure and intermolecular interactions. While numerous pyrrole derivatives have been synthesized and tested for OFET applications, specific studies detailing the use and performance of this compound as the active semiconductor layer are not prominent in the current scientific literature.

Integration into Conducting Polymers and Polymer Composites

While the direct integration of this compound into conducting polymers is not extensively documented, closely related derivatives of 2,5-dimethyl-1H-pyrrole serve as crucial functionalizing agents in advanced polymer composites, particularly for elastomers. mdpi.comdntb.gov.uaresearchgate.netnih.gov

Enhancement of Elastomer Properties through Functionalization

Research has demonstrated a sustainable, one-pot, two-step process to synthesize various pyrrole compounds starting from 2,5-dimethylfuran (B142691). mdpi.comresearchgate.net This process first creates 2,5-hexanedione (B30556), which then undergoes the Paal–Knorr reaction with primary amines to yield N-substituted 2,5-dimethyl-1H-pyrrole derivatives. mdpi.comresearchgate.netnih.gov

Notably, derivatives such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP), which features a thiol group, have been used to functionalize furnace carbon black (CB). mdpi.com This functionalized CB, when incorporated into an elastomer matrix of solution-polymerized poly(styrene-co-butadiene) (S-SBR) and natural rubber (NR), shows significant improvements in dynamic mechanical properties. mdpi.com The thiol group on the pyrrole derivative is hypothesized to react chemically with the unsaturations in the elastomer chains, improving the interaction between the filler and the polymer matrix. mdpi.com

Compared to traditional silica-based composites, the use of SHP-functionalized carbon black resulted in marked enhancements, as detailed in the table below. mdpi.com

| Property | Observation | Improvement |

| Filler Mass | A 15% mass reduction of reinforcing filler was achieved compared to silica. | Efficiency |

| Payne Effect | A reduction of approximately 25% was observed. | Energy Dissipation |

| Dynamic Rigidity (E' at 70 °C) | An increase of about 25% was recorded. | Performance |

These findings underscore the significant role that the 2,5-dimethyl-1H-pyrrole moiety plays in creating effective coupling agents for improving the performance of elastomer composites used in applications like tire treads. mdpi.comnih.gov

Exploration as Corrosion Inhibitors in Material Protection

The inherent properties of heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, make them excellent candidates for corrosion inhibitors. electrochemsci.org These molecules can adsorb onto a metal surface, forming a protective film that impedes the corrosion process. electrochemsci.org Pyrrole and its derivatives have been identified as effective corrosion inhibitors for metals like carbon steel in acidic environments. electrochemsci.orgamanote.com

The mechanism of inhibition typically involves the blocking of both anodic (metal dissolution) and cathodic (hydrogen evolution) active sites on the metal surface. electrochemsci.org Studies on various pyrrole derivatives confirm they act as mixed-type inhibitors. electrochemsci.orgqu.edu.qa The effectiveness of these compounds is attributed to the presence of heteroatoms and π-electron systems that facilitate strong adsorption onto the steel surface. electrochemsci.orgmdpi.com

While specific studies on this compound are not detailed, research on other pyrrole derivatives provides insight into its potential efficacy. For instance, complex pyrrole derivatives have demonstrated high inhibition activity at very low concentrations in 1.0 M HCl. electrochemsci.org Other studies on N-substituted pyrrole dicarboxamides have shown inhibition efficiencies as high as 98.1% for N80 steel in 15% HCl. researchgate.net

| Inhibitor Class | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

| Pyrrole Derivatives electrochemsci.org | Carbon Steel | 1.0 M HCl | 82.8 |

| Pyrazole Derivatives qu.edu.qa | C-Steel | 1 M HCl | >93 |

| Pyrrole Dicarboxamides researchgate.net | N80 Steel | 15% HCl | 98.1 |

Given these precedents, the molecular structure of this compound, which contains both the pyrrole ring and a nitrogen atom in the acetonitrile (B52724) group, suggests it could be a promising candidate for investigation as a corrosion inhibitor.

Catalytic Applications of this compound Derivatives